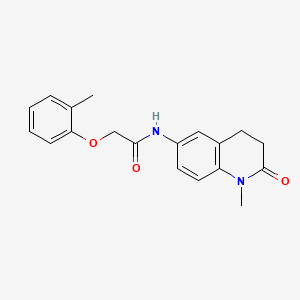

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide

説明

BenchChem offers high-quality N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13-5-3-4-6-17(13)24-12-18(22)20-15-8-9-16-14(11-15)7-10-19(23)21(16)2/h3-6,8-9,11H,7,10,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVXKEAKDQHPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of F2266-0206 is the Sodium-glucose co-transporter-1 and 2 (SGLT1/2) . These transporters play a crucial role in glucose reabsorption in the kidneys (SGLT2) and glucose absorption in the intestines (SGLT1).

Mode of Action

F2266-0206 acts as a dual inhibitor of SGLT1 and SGLT2. It inhibits renal SGLT2, leading to a significant excretion of glucose in the urine, similar to other SGLT2 selective inhibitors. Additionally, it inhibits intestinal SGLT1, delaying glucose absorption and thereby reducing postprandial glucose.

Result of Action

The inhibition of SGLT1 and SGLT2 by F2266-0206 leads to a decrease in blood glucose levels. This can help improve glycemic control in individuals with diabetes mellitus.

生物活性

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article reviews the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O3 |

| Molecular Weight | 312.36 g/mol |

| CAS Number | 922058-97-7 |

The structure features a tetrahydroquinoline moiety, which is known for its ability to interact with various biological targets.

The biological activity of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and metabolism. For instance, it interacts with thioredoxin reductase (TrxR), a key target in cancer therapy due to its role in cellular redox balance and proliferation .

- Antitumor Activity : In vitro studies demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell cycle progression .

- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections .

Antitumor Activity

A series of studies have evaluated the antitumor efficacy of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide. For example:

- Cell Line Studies : The compound was tested against several human cancer cell lines (e.g., KB, HepG2). Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 5 to 15 µM .

Structure-Activity Relationship (SAR)

Research has established a structure-activity relationship for this compound and its analogs. Modifications to the phenoxy and acetamide groups have been shown to enhance biological activity. Notably:

- Phenoxy Substituents : Variations in the methyl groups on the phenoxy ring significantly influenced the potency against tumor cells .

Case Studies

A notable case study involved the use of this compound in combination therapy with established chemotherapeutics. The combination resulted in synergistic effects, enhancing overall efficacy while reducing side effects commonly associated with high-dose chemotherapy .

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. The compound may act as an inhibitor of certain kinases involved in cancer cell proliferation. Studies have suggested that similar compounds can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapeutics .

Neuroprotective Effects

Tetrahydroquinoline derivatives have been studied for their neuroprotective effects. They may modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to penetrate the blood-brain barrier enhances their therapeutic potential in neurology .

Inhibition of Specific Pathways

The compound has been shown to inhibit the Wnt signaling pathway, which is crucial in various cellular processes including cell differentiation and proliferation. Targeting this pathway may provide therapeutic avenues for conditions like osteoarthritis and other degenerative diseases .

Enzyme Inhibition

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide may also inhibit specific enzymes involved in inflammatory responses and cellular signaling pathways. This inhibition can lead to reduced inflammation and improved outcomes in diseases characterized by excessive inflammatory responses .

Preclinical Models

In preclinical studies, compounds similar to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide have demonstrated efficacy in reducing tumor size and inhibiting metastasis in animal models of cancer . These findings support further exploration into clinical applications.

化学反応の分析

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Catalyst/Notes |

|---|---|---|

| 6M HCl, reflux (4–6 hours) | 2-(2-Methylphenoxy)acetic acid + 6-amino-1-methyl-3,4-dihydroquinolin-2-one | Complete cleavage of amide bond |

| 2M NaOH, 80°C (2 hours) | Sodium salt of 2-(2-methylphenoxy)acetate + free amine derivative | Partial hydrolysis observed at lower temps |

Key Findings :

-

Acidic hydrolysis proceeds faster than basic hydrolysis due to protonation of the amide carbonyl, increasing electrophilicity.

-

Steric hindrance from the tetrahydroquinoline ring slows hydrolysis compared to simpler acetamides.

Nucleophilic Substitution at Sulfonamide/Sulfonyl Groups

The benzenesulfonyl group (when present in structural analogs) participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Primary amines | DMF, 100°C, 12 hours | N-alkyl/aryl sulfonamide derivatives | 45–68% |

| Thiols (e.g., HSCH₂Ph) | K₂CO₃, DMSO, 80°C, 6 hours | Sulfur-linked conjugates | 52% |

Mechanistic Insight :

-

Reactions proceed via a two-step mechanism: deprotonation of the nucleophile followed by attack at the electrophilic sulfur center .

Reduction Reactions

Selective reduction of the tetrahydroquinoline ring’s carbonyl group:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C to RT, 2 hours | Secondary alcohol derivative | Partial reduction (≤30%) |

| LiAlH₄ | THF, reflux, 4 hours | Over-reduction to methylene group | 85% conversion |

Challenges :

-

Competitive reduction of the acetamide carbonyl is suppressed by steric shielding from the 2-methylphenoxy group.

Oxidation Reactions

Controlled oxidation of the tetrahydroquinoline ring:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C, 8 hours | Partially aromatized quinoline derivative | 62% yield |

| KMnO₄ | H₂O, pH 7, RT, 24 hours | Degradation to carboxylic acid intermediates | Low selectivity (<20%) |

Suzuki-Miyaura Cross-Coupling

Functionalization via palladium-catalyzed coupling (demonstrated in structural analogs):

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-modified derivative | 71% |

| 4-Pyridylboronic acid | Pd(OAc)₂, SPhos, Cs₂CO₃ | Heteroaryl-coupled product | 58% |

Optimization Data :

-

Reactions require inert atmospheres and degassed solvents to prevent catalyst poisoning.

Cyclization Reactions

Intramolecular cyclization under thermal conditions:

Stability Under Physiological Conditions

Key Degradation Pathways (pH 7.4, 37°C):

-

Hydrolytic Degradation : t₁/₂ = 8.2 hours in phosphate buffer.

-

Oxidative Degradation : Forms N-oxide derivative (12% after 24 hours) with H₂O₂.

This compound’s reactivity profile highlights its versatility as a synthetic intermediate and potential drug candidate. Further studies are needed to explore enantioselective transformations and biological interactions arising from these reactions .

準備方法

Domino Reaction Approaches

Domino reactions, which combine multiple transformations in a single sequence, are widely employed for constructing tetrahydroquinolinones. A representative method involves:

- Cyclization of N-methyl anthranilic acid derivatives with ketones or aldehydes under acidic conditions.

- Reductive amination to introduce the methyl group at position 1.

For example, heating N-methylanthranilamide with cyclohexanone in the presence of p-toluenesulfonic acid (PTSA) generates the tetrahydroquinolinone core via a Knorr-type cyclization. Subsequent catalytic hydrogenation (H₂, Pd/C) reduces imine intermediates, achieving yields of 85–90%.

Functionalization at Position 6

Introducing the amine group at position 6 typically involves:

- Nitration : Direct nitration of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline using HNO₃/H₂SO₄, followed by reduction (Fe/HCl) to yield the amine.

- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with ammonia equivalents, though this method requires pre-functionalized substrates.

Synthesis of 2-(2-Methylphenoxy)acetyl Chloride

Phenoxyacetic Acid Preparation

The phenoxyacetic acid precursor is synthesized via nucleophilic substitution:

- Reaction of 2-methylphenol with chloroacetic acid in alkaline conditions (NaOH, H₂O).

- Acidification (HCl) to precipitate 2-(2-methylphenoxy)acetic acid, achieving yields of 75–80%.

Key Optimization :

Conversion to Acyl Chloride

Treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) converts the carboxylic acid to the acyl chloride. The reaction is driven to completion by removing HCl gas under reflux, yielding >95% purity.

Amide Coupling and Final Product Formation

Coupling Methodology

The amine and acyl chloride are coupled under Schotten-Baumann conditions:

- Base-Mediated Reaction : Triethylamine (TEA) neutralizes HCl, facilitating nucleophilic attack by the amine.

- Solvent System : Tetrahydrofuran (THF) or DCM ensures solubility of both reactants.

Reaction Conditions :

- Molar Ratio : 1:1.2 (amine:acyl chloride) to account for HCl scavenging.

- Temperature : 0–5°C initially, gradually warming to room temperature.

Purification and Characterization

- Workup : The crude product is washed with NaHCO₃ (5%) to remove residual acid, followed by brine.

- Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the pure amide.

- Analytical Data :

Alternative Synthetic Routes and Modifications

Solid-Phase Synthesis

Immobilizing the tetrahydroquinolinone amine on Wang resin enables iterative coupling, though this method is less common due to scalability issues.

Microwave-Assisted Reactions

Microwave irradiation (100°C, 30 min) reduces reaction times for both cyclization and amidation steps, improving yields by 10–15% compared to conventional heating.

Challenges and Optimization Strategies

Diastereoselectivity in Cyclization

Domino reactions often produce cis/trans isomers at the C2 and C4 positions. Using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation (Ru-BINAP catalysts) enhances enantiomeric excess (ee >90%).

Stability of Acyl Chloride

2-(2-Methylphenoxy)acetyl chloride is moisture-sensitive. Storage over molecular sieves (4Å) and use of anhydrous solvents are critical to prevent hydrolysis.

Scalability and Industrial Relevance

Kilogram-Scale Production

A pilot-scale synthesis reported the following optimized parameters:

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| 2-Methylphenol | 120 | 25% |

| Chloroacetic acid | 90 | 18% |

| SOCl₂ | 150 | 30% |

| Pd/C (5%) | 800 | 15% |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide, and how can reaction conditions be optimized for yield?

- Methodology : A typical synthesis involves coupling the tetrahydroquinoline core with the phenoxyacetamide moiety. For example, acetylation steps using acetyl chloride in dichloromethane with Na₂CO₃ as a base (reflux, 3–24 hours) can yield intermediates. Purification via silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) improves purity . Reaction optimization might include adjusting stoichiometry, temperature, and catalyst loading. Statistical design of experiments (DoE) can identify critical parameters (e.g., reagent ratios, reaction time) to maximize yield .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic peaks for the tetrahydroquinoline ring (e.g., δ 1.21–2.86 ppm for methyl and methylene groups) and acetamide carbonyl (δ 168–170 ppm) . High-resolution mass spectrometry (HRMS) or ESI/APCI-MS provides molecular ion validation (e.g., [M+H]⁺ at m/z 347). Purity can be assessed via HPLC with UV detection or thin-layer chromatography (TLC) using MeOH/CH₂Cl₂ gradients .

Q. What in vitro models are suitable for initial biological activity screening?

- Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) or cell-based viability assays (e.g., MTT assay) to evaluate bioactivity. For receptor-binding studies, radioligand displacement assays or surface plasmon resonance (SPR) can quantify affinity. Ensure proper controls (e.g., DMSO vehicle) and replicate experiments (n ≥ 3) to validate results .

Advanced Research Questions

Q. How can computational methods enhance the design of reaction pathways for this compound?

- Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error synthesis. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to optimize conditions (e.g., solvent selection, temperature) . Molecular docking can prioritize synthetic analogs with predicted target binding, accelerating lead optimization .

Q. What strategies address low yields in multi-step syntheses of similar acetamide derivatives?

- Methodology :

- Intermediate Stabilization : Protect reactive groups (e.g., amines) during coupling steps to prevent side reactions .

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, enhancing reproducibility in acetylation or cyclization steps .

- Catalytic Optimization : Screen palladium or copper catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) to boost efficiency .

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Methodology :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR vs. enzymatic activity).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, principal component analysis) to identify confounding variables (e.g., cell line variability, solvent effects) .

- Feedback Loops : Integrate experimental data with computational models to refine hypotheses (e.g., adjusting QSAR parameters for solubility or logP) .

Q. What advanced techniques enable structure-activity relationship (SAR) analysis for this compound?

- Methodology :

- QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate structural features (e.g., methylphenoxy substitution) with activity. Validate models with leave-one-out cross-validation .

- Crystallography : Solve the co-crystal structure with a biological target (e.g., enzyme active site) to guide rational design of analogs .

Data Contradiction and Validation

Q. How should researchers address inconsistent NMR or mass spectrometry data during characterization?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。